

## 3,4,5-Tricaffeoylquinic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4,5-Tricaffeoylquinic acid

Cat. No.: B1664588

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An In-depth Technical Guide to 3,4,5-Tricaffeoylquinic Acid

#### Introduction

3,4,5-tri-O-caffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family.[1] It is characterized by a quinic acid core esterified with three caffeic acid molecules.[1] Found in various plant species, particularly within the Asteraceae family, TCQA is noted for its significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-aging properties.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its role in various cellular signaling pathways, targeting researchers, scientists, and professionals in drug development.

### **Chemical Structure and Identification**

The systematic IUPAC name for **3,4,5-Tricaffeoylquinic acid** is (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid.[2][4] It is a derivative of caffeoylquinic acid (CQA) and is considered a member of the phenylpropanoid class of compounds.[4][5]



Identifier	Value
IUPAC Name	(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[2][4]
CAS Number	86632-03-3[2][5][6]
Molecular Formula	C34H30O15[2][5][6]
Molecular Weight	678.59 g/mol [1][5]
Canonical SMILES	C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC( =C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O )O)OC(=O)C=CC4=CC(=C(C=C4)O)O[2][5]
Isomeric SMILES	C1C(CINVALID-LINK OC(=O)/C=C/C4=CC(=C(C=C4)O)O) (O)C(=O)O[2][6]
InChI Key	OAFXTKGAKYAFSI-JFPZSYFPSA-N[2][5][6]

# Physicochemical and Spectroscopic Data Physicochemical Properties

The physicochemical properties of **3,4,5-Tricaffeoylquinic acid** are summarized in the table below. It is typically supplied as a powder and requires specific storage conditions to maintain its stability.[5][7]



Property	Value/Description
Appearance	Powder[1][5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][5]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] Stock solutions should be stored in aliquots in tightly sealed vials and used within one month.[7]
Purity	Typically >95-98% for commercial samples.[1]

### **Spectroscopic Data**

The structural identification of **3,4,5-Tricaffeoylquinic acid** is confirmed using various spectroscopic techniques. While detailed NMR data for this specific compound is not fully provided in the cited literature, its characterization relies on 1D and 2D NMR experiments.[8] High-resolution mass spectrometry provides key information for its identification.

Spectroscopic Data	Details
High-Resolution ESI-MS	The molecular formula of a related compound was deduced from the molecular ion peak [M + Na]+.[8]
LC-MS (Experimental)	Precursor Type: [M-H] <sup>-</sup> ; Precursor m/z: 677.151.[6]
1D and 2D NMR	Used for the structural determination of compounds isolated alongside TCQA, including experiments like <sup>1</sup> H- <sup>1</sup> H COSY, HSQC, and HMBC.[8]

### **Experimental Protocols**



#### **Isolation and Purification**

**3,4,5-Tricaffeoylquinic acid** can be isolated from various natural sources. Below are protocols derived from published literature.

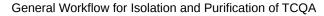
Protocol 1: Isolation from Nymphoides peltata Roots[8]

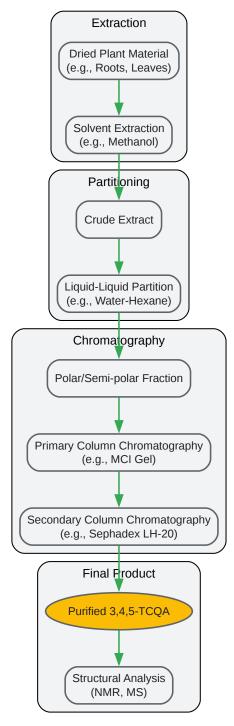
- Extraction: Dried and powdered roots (2.8 kg) are ultrasonicated twice with 100% methanol (MeOH) for 90 minutes at room temperature. The resulting extract is freeze-dried.
- Fractionation: The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EA), and n-butanol to yield different fractions.
- Chromatography: The target compound, **3,4,5-Tricaffeoylquinic acid**, is isolated from the active fractions (typically the EA or butanol fractions) using chromatographic techniques, which commonly include column chromatography on silica gel, MCl gel, or Sephadex LH-20.
- Identification: The structure of the isolated compound is confirmed by comparing its LC/MS and NMR spectroscopic data with previously reported values.[8]

Protocol 2: High-Yield Purification from Sweet Potato Leaves (Ipomoea batatas L.)[9]

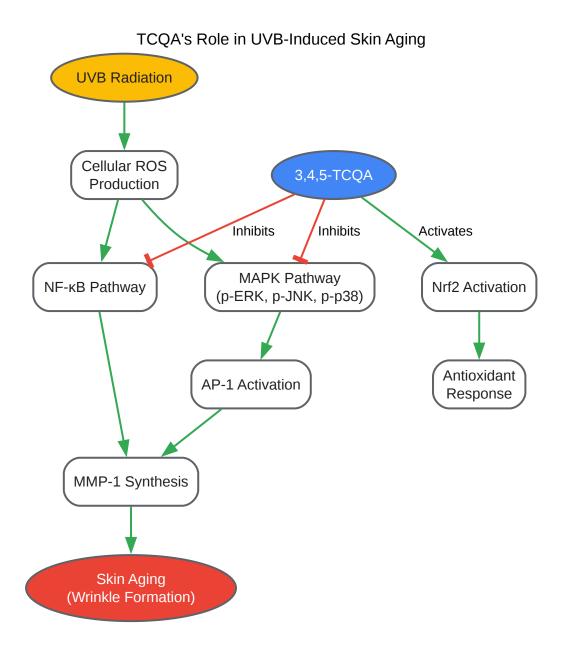
- Extraction: Methanol is used to extract the compounds from sweet potato leaves.
- Partition: The extract undergoes a water-hexane partition to remove nonpolar compounds.
- Column Chromatography: The aqueous layer is subjected to chromatography on MCI gel CHP20P, followed by Sephadex LH-20 chromatography to purify 3,4,5-Tricaffeoylquinic acid. This method is reported to be completed in under three days.[9]



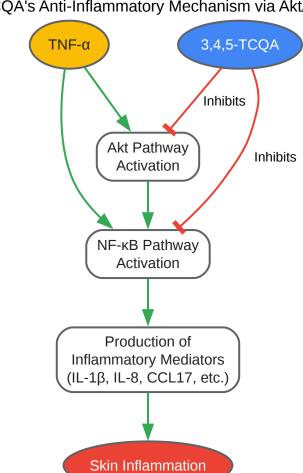






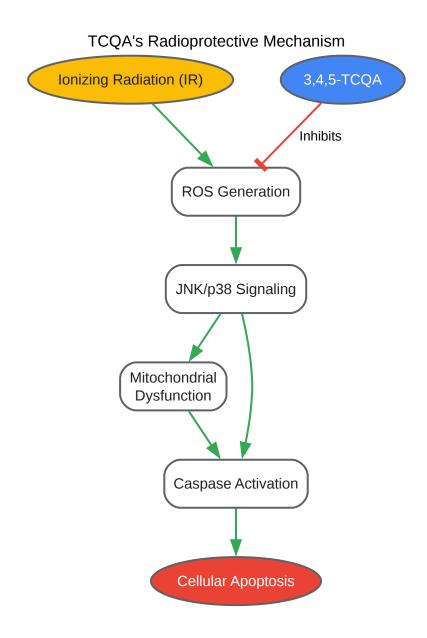






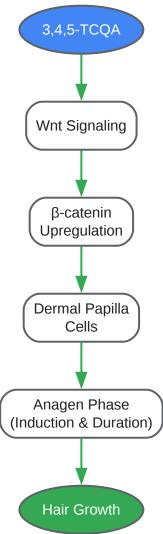
TCQA's Anti-Inflammatory Mechanism via Akt/NF-кВ



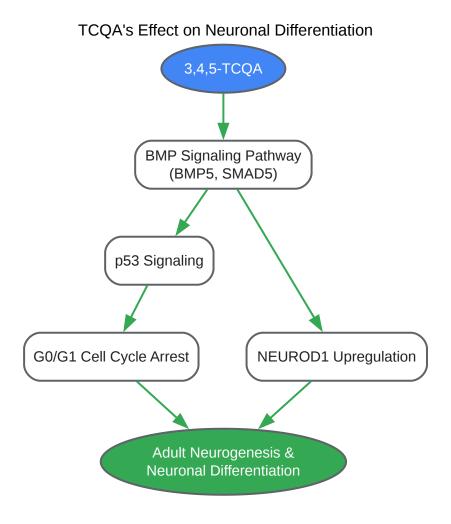




TCQA's Role in Hair Growth via Wnt/β-catenin Pathway







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- To cite this document: BenchChem. [3,4,5-Tricaffeoylquinic acid chemical structure].
   BenchChem, [2025]. [Online PDF]. Available at:
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